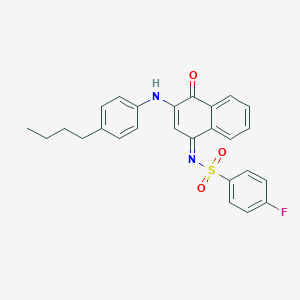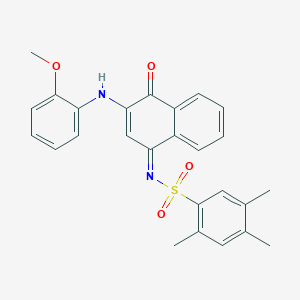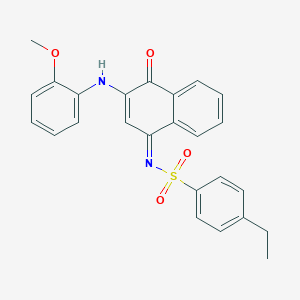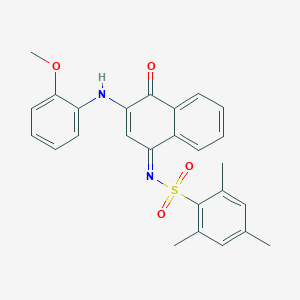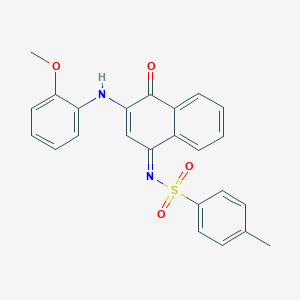
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-isonicotinoylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-isonicotinoylbenzenesulfonamide, also known as AMN082, is a chemical compound that belongs to the class of benzofuran sulfonamides. It is a selective agonist of metabotropic glutamate receptor subtype 7 (mGluR7), which is involved in the regulation of neuronal excitability and synaptic transmission. AMN082 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-isonicotinoylbenzenesulfonamide acts as a selective agonist of mGluR7, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of mGluR7 has been shown to have inhibitory effects on neurotransmitter release, including glutamate, GABA, and dopamine, which are all involved in the regulation of neuronal excitability and synaptic transmission.
Biochemical and physiological effects:
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-isonicotinoylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects, including the modulation of synaptic transmission, the regulation of neuronal excitability, and the modulation of neurotransmitter release. It has also been shown to have anxiolytic and antidepressant effects in animal models, and to reduce drug-seeking behavior in rats trained to self-administer cocaine.
Advantages and Limitations for Lab Experiments
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-isonicotinoylbenzenesulfonamide has several advantages for lab experiments, including its selective agonist activity for mGluR7, its well-established synthesis method, and its potential therapeutic applications in various neurological and psychiatric disorders. However, some limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-isonicotinoylbenzenesulfonamide, including the development of more selective agonists for mGluR7, the investigation of its potential therapeutic applications in other neurological and psychiatric disorders, and the exploration of its potential side effects and toxicity. Additionally, further research is needed to fully understand the mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-isonicotinoylbenzenesulfonamide and its interactions with other neurotransmitter systems.
Synthesis Methods
The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-isonicotinoylbenzenesulfonamide involves several steps, including the reaction of 3-acetyl-2-methyl-1-benzofuran-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with isonicotinic acid to obtain the isonicotinoyl derivative. The final step involves the reaction of the isonicotinoyl derivative with 4-fluorobenzenesulfonyl chloride in the presence of a base to yield N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-isonicotinoylbenzenesulfonamide.
Scientific Research Applications
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-isonicotinoylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and drug addiction. It has been shown to have anxiolytic and antidepressant effects in animal models, and to reduce drug-seeking behavior in rats trained to self-administer cocaine.
properties
Molecular Formula |
C23H17FN2O5S |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluorophenyl)sulfonylpyridine-4-carboxamide |
InChI |
InChI=1S/C23H17FN2O5S/c1-14(27)22-15(2)31-21-8-5-18(13-20(21)22)26(23(28)16-9-11-25-12-10-16)32(29,30)19-6-3-17(24)4-7-19/h3-13H,1-2H3 |
InChI Key |
IQJBHGOYPVRDON-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=NC=C3)S(=O)(=O)C4=CC=C(C=C4)F)C(=O)C |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=NC=C3)S(=O)(=O)C4=CC=C(C=C4)F)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



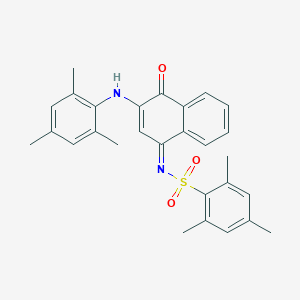
![3-{[(4Z)-4-{[(4-chlorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid](/img/structure/B281329.png)
![4-[(4-{[(4-Ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoic acid](/img/structure/B281331.png)
![4-ethyl-N-[(1Z)-3-[(4-hydroxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281333.png)
![Ethyl 4-[(4-{[(4-ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281336.png)
![Ethyl 4-[(4-{[(2,4-dimethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281337.png)
![ethyl 4-{[(4Z)-4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoate](/img/structure/B281338.png)

